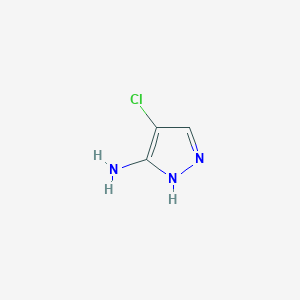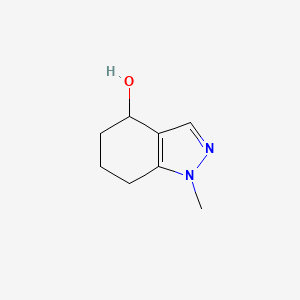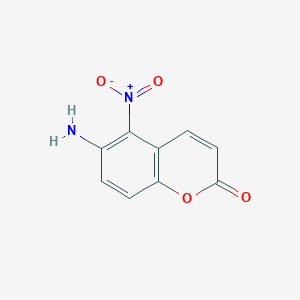
2-(3-Phenoxyphenyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Phenoxyphenyl)propanal” is a chemical compound with the molecular formula C15H14O2 . It is used in research and development .
Synthesis Analysis
There are several methods to synthesize “2-(3-Phenoxyphenyl)propanal”. For instance, four new derivatives of 2-(3-phenoxyphenyl)propionic acid, widely used as a non-steroidal anti-inflammatory and analgesic drug, were synthesized .Chemical Reactions Analysis
While specific chemical reactions involving “2-(3-Phenoxyphenyl)propanal” are not mentioned in the search results, propanal, a related compound, is known to undergo decomposition through several unimolecular reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Phenoxyphenyl)propanal” can be analyzed using various techniques. For instance, the IR spectra of solid propanal, along with several physical properties, have been examined for both the amorphous and crystalline forms of the compound .Safety And Hazards
While specific safety data for “2-(3-Phenoxyphenyl)propanal” is not available in the search results, it’s important to handle all chemicals with care. General safety measures include avoiding contact with skin and eyes, not inhaling dust/fume/gas/mist/vapors/spray, and using the substance only in well-ventilated areas .
Propriétés
IUPAC Name |
2-(3-phenoxyphenyl)propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12(11-16)13-6-5-9-15(10-13)17-14-7-3-2-4-8-14/h2-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRSTUGHBPTBSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552311 |
Source


|
| Record name | 2-(3-Phenoxyphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenoxyphenyl)propanal | |
CAS RN |
59908-87-1 |
Source


|
| Record name | 2-(3-Phenoxyphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

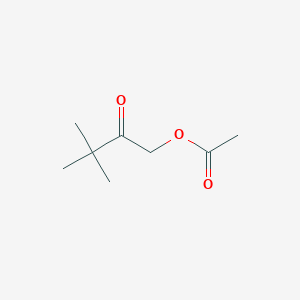
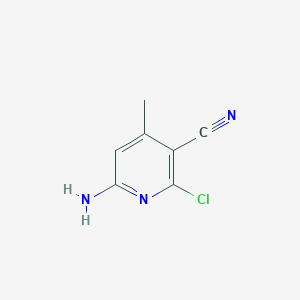
![Pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B1282588.png)
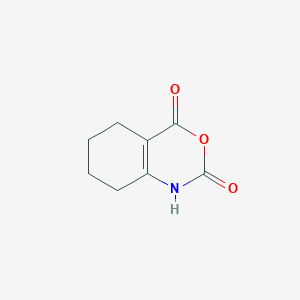

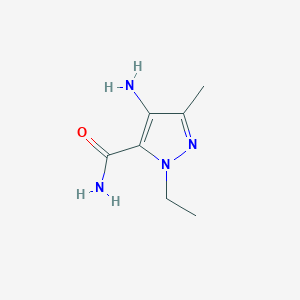

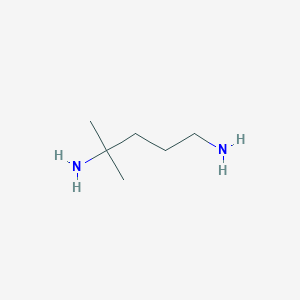
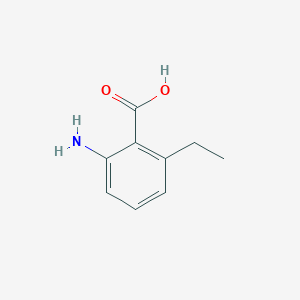
![[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile](/img/structure/B1282614.png)
